molecular formula C9H14N2O B2623190 2-(1H-imidazol-1-yl)cyclohexan-1-ol CAS No. 100199-09-5

2-(1H-imidazol-1-yl)cyclohexan-1-ol

Cat. No.: B2623190
CAS No.: 100199-09-5
M. Wt: 166.224
InChI Key: HELVEFCDBSXYQT-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)cyclohexan-1-ol (CAS 100199-09-5) is a chemical compound featuring a cyclohexanol backbone substituted with an imidazole group, making it a valuable scaffold in medicinal chemistry and drug discovery research. The imidazole moiety is a key pharmacophore known for its ability to coordinate with metal ions and interact with biological targets. Specifically, imidazole-containing compounds are investigated as potent inhibitors of enzymes like heme oxygenase-1 (HO-1), a target implicated in cancer therapy due to its role in tumor growth and aggressiveness . Furthermore, structural analogs of this compound, such as those where the imidazole is linked to a phenyl ring, have demonstrated significant antifungal activity against Candida species, including strains resistant to fluconazole . With the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol, this compound serves as a versatile building block for synthesizing more complex molecules for biological evaluation . It is supplied for non-human research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-9-4-2-1-3-8(9)11-6-5-10-7-11/h5-9,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELVEFCDBSXYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 1h Imidazol 1 Yl Cyclohexan 1 Ol

Regioselective Synthesis Pathways

Regioselective synthesis ensures the correct placement of functional groups on the cyclohexane (B81311) ring, specifically the hydroxyl and imidazolyl groups at the C-1 and C-2 positions, respectively.

Cyclization Reactions for Core Skeleton Formation

The formation of the 2-aminocyclohexanol (B3021766) skeleton is a critical first step, as the amino group serves as a handle for the subsequent introduction of the imidazole (B134444) moiety. The cyclohexanone (B45756) skeleton, a common precursor, is a core structure in numerous natural products and pharmaceutical drugs. beilstein-journals.orgnih.gov Cascade Michael-aldol reactions are a primary method for constructing highly substituted cyclohexanone rings. beilstein-journals.org These reactions often begin with readily available starting materials like enones and Michael donors. beilstein-journals.org

Another approach involves the cyclization of enamines. valpo.edu For instance, reacting a secondary amine that contains a nucleophilic side chain, such as 2-piperidinemethanol, with a ketone or aldehyde can lead to a cyclization reaction to form the core heterocyclic structure. valpo.edu The synthesis of the trans-2-aminocyclohexanol scaffold can be achieved from cyclohexene (B86901) oxide, which undergoes ring-opening with an amine. This is followed by resolution of the racemic mixture to isolate the desired enantiomer. nih.gov

Table 1: Selected Cyclization Approaches for Cyclohexane Core Synthesis

Starting Materials Reaction Type Key Feature Product Skeleton
Enones, Michael donors Cascade Michael-Aldol Forms highly substituted rings Cyclohexanone
Secondary amine with nucleophilic side chain, Aldehyde/Ketone Enamine Cyclization Direct formation of heterocyclic core Substituted Piperidine

Imidazole Annulation Methodologies

Once the 2-aminocyclohexanol core is established, the next crucial step is the regioselective formation of the imidazole ring, a process known as annulation. A common method for creating N-substituted imidazoles involves the reaction of an imidazole nucleus with a suitable electrophile in the presence of a base. nih.gov For example, reacting imidazole with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate yields an imidazole ester intermediate. nih.gov This intermediate can then be further manipulated.

A versatile approach for synthesizing 1-substituted imidazoles is the reaction of diaminomaleonitrile (B72808) (DAMN)-based imines with aldehydes. nih.gov Computational studies have shown that the presence of certain substituents, such as a 2-hydroxyaryl group, can drive the regioselectivity of the reaction, favoring the formation of imidazole derivatives over other potential heterocyclic products like 1,2-dihydropyrazines. nih.govresearchgate.net This control is attributed to the substituent's ability to promote an intramolecular proton transfer within the reaction intermediate, guiding the cyclization pathway specifically toward the imidazole product. nih.gov Various catalytic systems, often employing copper, have been developed for the synthesis of substituted imidazoles. organic-chemistry.orgrsc.org

Diastereoselective and Enantioselective Synthesis

Controlling the stereochemistry of the two adjacent chiral centers in 2-(1H-imidazol-1-yl)cyclohexan-1-ol is paramount. This requires the use of diastereoselective and enantioselective synthetic methods to produce specific stereoisomers.

Chiral Catalyst-Mediated Approaches

Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of chiral molecules. youtube.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com For the synthesis of chiral imidazoles, various catalytic systems have been employed. Chiral phosphoric acids, for example, have been successfully used in asymmetric multicomponent reactions to produce axially chiral imidazo[1,2-a]pyridines with excellent yields and enantioselectivities. nih.gov

In other systems, metal-based catalysts are common. mdpi.com Palladium catalysts, in conjunction with chiral ligands like pyridine-oxazoline, are effective in the asymmetric diamination of dienes to form chiral imidazolidin-2-ones. mdpi.com Similarly, chiral bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids have been shown to be effective in the asymmetric synthesis of 2-imidazolidinones from N-sulfonylimines and diethyl 2-isocyanatomalonate. clockss.org The catalyst's ability to act as a hydrogen bond donor is key to its function in these transformations. clockss.org The development of new chiral catalysts, including electronically tunable organic catalysts, has enabled unprecedented enantioselective isomerizations, such as converting cyclohex-3-en-1-ones to chiral cyclohex-2-enones. nih.gov

Table 2: Examples of Chiral Catalysts in Asymmetric Imidazole-Related Synthesis

Catalyst Type Reaction Type Substrates Enantiomeric Excess (ee)
Chiral Phosphoric Acid Asymmetric Multicomponent Reaction 6-aryl-2-aminopyridines, aldehydes, isocyanides High to excellent
Thiourea (Cinchona-derived) Tandem Mannich/Cyclization N-sulfonylimines, diethyl 2-isocyanatomalonate 83–98%
Palladium with Chiral Ligand Asymmetric Carboamination N-allyl ureas High

Auxiliary-Controlled Stereoselective Syntheses

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com This strategy has been widely applied in stereoselective synthesis. wikipedia.org

For cyclohexane-based structures, (S,S)-cyclohexane-1,2-diol has been used as a chiral auxiliary in the diastereoselective alkylation of acetoacetates to create enol ethers with high diastereomeric excess (92–>95% de). nih.gov Chiral imidazolidin-2-ones themselves can serve as effective chiral auxiliaries. researchgate.net Their advantages include high crystallinity, which aids in purification, and resistance to nucleophilic ring-opening. researchgate.net The use of an interlocking auxiliary, which facilitates the formation of a mechanical bond and is subsequently removed, represents an advanced application of this principle in the synthesis of complex molecular architectures like rotaxanes. chemrxiv.orgsoton.ac.uk

Asymmetric Induction in Key Reaction Steps

Asymmetric induction is the process by which a chiral entity—be it a catalyst, reagent, or auxiliary—influences the creation of a new chiral center in a molecule, leading to an unequal formation of stereoisomers. numberanalytics.com The mechanism often involves the formation of a diastereomeric complex between the chiral entity and the substrate. numberanalytics.com This complex orients the reactants in a way that sterically or electronically favors attack from one specific face, leading to the preferential formation of one stereoisomer. numberanalytics.com

In catalyst-mediated approaches, the chiral catalyst can activate the substrate and control the trajectory of the incoming reagent. For instance, in the asymmetric isomerization of cyclohexenones, a chiral amine catalyst forms a transient iminium ion with the substrate. nih.gov The chirality of the catalyst dictates how this intermediate is positioned for a subsequent proton transfer, thereby setting the stereochemistry of the final product. nih.gov

In auxiliary-controlled syntheses, the chiral auxiliary imparts facial bias. For example, when an N-acylated chiral imidazolidin-2-one is used, the bulky substituents on the auxiliary block one face of an enolate intermediate, forcing an electrophile to approach from the less hindered side. researchgate.net This steric control is a fundamental principle in achieving high levels of asymmetric induction in key bond-forming steps. numberanalytics.com

Novel Synthetic Routes and Green Chemistry Considerations

The development of novel synthetic routes for this compound is driven by the dual goals of improving synthetic efficiency and adhering to the principles of green chemistry. This involves exploring innovative technologies that can reduce reaction times, energy consumption, and the use of hazardous materials.

Flow Chemistry and Mechanochemistry Applications in Synthesis

Flow Chemistry:

Continuous-flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters, enhanced safety, and straightforward scalability. For the synthesis of this compound, which is typically formed via the ring-opening of cyclohexene oxide with imidazole, a flow reactor setup would involve pumping streams of the two reactants through a heated and pressurized tube or microreactor. This methodology allows for precise temperature and pressure control, minimizing the formation of byproducts. The rapid heat and mass transfer in flow reactors can significantly accelerate the reaction rate.

Biocatalysis in a continuous-flow system presents a particularly green approach. mdpi.comresearchgate.net An immobilized lipase (B570770), for instance, can be used as a catalyst within the flow reactor to promote the aminolysis of the epoxide. researchgate.net This combination of enzymatic catalysis and flow technology can lead to high yields and selectivity under mild conditions, such as at a temperature of 35°C with a short residence time. mdpi.comresearchgate.net The continuous nature of the process also allows for easy separation of the product from the immobilized enzyme, which can be reused over multiple cycles, enhancing the economic and environmental viability of the synthesis. researchgate.net For instance, the epoxidation of cyclohexene, a precursor, has been successfully demonstrated in a flow microreactor with air, achieving high productivity. beilstein-journals.org

Mechanochemistry:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often catalyst-free alternative for synthesis. mdpi.comresearchgate.netmdpi.com Ball-milling is a common mechanochemical technique where the reactants, in this case, cyclohexene oxide and imidazole, are placed in a container with grinding media (balls). The high-energy collisions that occur during milling can provide the activation energy necessary for the reaction to proceed.

This technique has been successfully employed for the synthesis of various substituted imidazoles and imidazole N-oxides, achieving yields from good to excellent. mdpi.comresearchgate.netmdpi.com The aging effect, where the reaction continues to proceed even after the milling process has stopped, can further increase the final yield. mdpi.com The primary advantage of mechanochemistry is the elimination of bulk solvents, which reduces waste and simplifies product purification.

Catalyst-Free and Solvent-Free Methodologies

The reaction between an epoxide and a nucleophile like imidazole can often be achieved without the need for a catalyst, particularly at elevated temperatures. However, recent advancements have demonstrated that even under mild conditions, the reaction can proceed efficiently.

Microwave-assisted synthesis is a powerful tool in this context, enabling rapid, solvent-free reactions. nih.gov By directly heating the reactants with microwave irradiation, the ring-opening of an epoxide by imidazole can be achieved in a fraction of the time required for conventional heating. For example, the reaction of phenyl glycidyl (B131873) ether with imidazoles has been successfully carried out at 120°C using microwave heating without any solvent, yielding the desired products efficiently. nih.gov This approach is particularly well-suited for high-throughput synthesis and discovery. nih.gov

Furthermore, the aminolysis of epoxides can be performed in water, which acts as both a solvent and a promoter of the reaction. organic-chemistry.orgacs.org The use of water as a reaction medium is highly desirable from a green chemistry perspective. Such reactions can proceed at room temperature without a catalyst, affording high yields and selectivity. organic-chemistry.org While the direct reaction of imidazole with cyclohexene oxide under these specific conditions is not extensively documented, the general principle of water-promoted, catalyst-free epoxide aminolysis is well-established. organic-chemistry.orgacs.org

Sustainable Reagent Utilization

Sustainable reagent utilization focuses on the use of renewable feedstocks, less toxic reagents, and the development of catalytic cycles that minimize waste. In the context of synthesizing this compound, this can be approached from several angles.

The choice of the epoxide precursor is a key consideration. Cyclohexene can be derived from renewable sources, and its epoxidation can be carried out using green oxidants like hydrogen peroxide or even air, as demonstrated in flow systems. beilstein-journals.org This moves away from the reliance on more hazardous and less atom-economical traditional epoxidizing agents.

The use of biocatalysts, such as lipases, as mentioned earlier, is a cornerstone of sustainable reagent utilization. mdpi.comresearchgate.net These enzymes are biodegradable, operate under mild conditions, and can be highly selective, reducing the formation of unwanted byproducts. mdpi.com

Furthermore, the development of catalytic systems that can be easily recovered and reused is crucial. This includes the use of immobilized enzymes in flow reactors or solid-supported catalysts in batch reactions. The goal is to move away from stoichiometric reagents that are consumed in the reaction and generate significant waste.

The following table provides a comparative overview of the potential yields and conditions for the synthesis of β-amino alcohols using different advanced methodologies, based on analogous reactions reported in the literature.

Synthetic StrategyCatalystSolventTemperatureTimeTypical Yield (%)Reference
Flow Biocatalysis Immobilized LipaseMethanol (B129727)35°C20 minHigh mdpi.com
Mechanochemistry NoneSolvent-freeAmbientVariable29-99 mdpi.com
Microwave-Assisted NoneSolvent-free120°C1 minCompetitive nih.gov
Water-Mediated NoneWaterRoom Temp.VariableHigh organic-chemistry.org

This table is illustrative and based on analogous reactions. Actual results for this compound may vary.

Structural Elucidation and Conformational Analysis in Research Contexts

Spectroscopic Methodologies for Conformational Assignment

Spectroscopic techniques are fundamental in determining the three-dimensional structure of 2-(1H-imidazol-1-yl)cyclohexan-1-ol in solution. NMR and vibrational spectroscopy, in particular, provide detailed insights into the conformational preferences and the relative orientation of the imidazole (B134444) and hydroxyl substituents on the cyclohexane (B81311) ring.

Advanced NMR Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical assignment of the diastereomers of this compound (cis and trans). The relative orientation of the hydroxyl and imidazolyl groups significantly influences the chemical shifts (δ) and coupling constants (J) of the cyclohexane ring protons. researchgate.netnih.gov

In the ¹H NMR spectrum, the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the imidazole substituent (H-2) are particularly diagnostic. For the trans isomer, where both substituents can occupy equatorial positions in the more stable chair conformation, the H-1 and H-2 protons are typically axial. This arrangement leads to a large axial-axial coupling constant (³J ≈ 8-12 Hz) between them. youtube.com Conversely, in the cis isomer, one substituent is axial and the other is equatorial. This results in smaller axial-equatorial or equatorial-equatorial coupling constants (³J ≈ 2-5 Hz). youtube.com

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for unambiguous assignment. longdom.org COSY spectra establish the connectivity between adjacent protons, confirming the H-1 and H-2 relationship. NOESY experiments provide information about through-space proximity. For instance, in the cis isomer, a NOE correlation would be expected between the axial proton at C-1 or C-2 and the other axial protons on the same side of the ring.

The stereochemistry of various substituted cyclohexanes has been successfully determined using these NMR techniques. lookchem.com By analogy, the analysis of coupling constants and NOE patterns allows for a definitive assignment of the cis and trans isomers of this compound.

Table 1: Representative ¹H NMR Data for Stereochemical Assignment of 2-Substituted Cyclohexanols

StereoisomerH-1 Chemical Shift (ppm)H-2 Chemical Shift (ppm)³J(H-1, H-2) (Hz)Inferred Conformation
trans~3.5-4.0~3.8-4.38-12diequatorial substituents
cis~3.8-4.2~4.0-4.52-5axial/equatorial substituents

Note: These are typical values and can vary based on solvent and specific substitution.

Vibrational Spectroscopy for Conformational Isomer Differentiation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can differentiate between conformational isomers of this compound by probing the vibrational modes of the molecule. bartleby.com The most significant region in the IR spectrum for this analysis is the O-H stretching frequency, typically found between 3200 and 3600 cm⁻¹. libretexts.org

The position and shape of the O-H band can indicate the presence of intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the imidazole ring. In a conformation where the hydroxyl group and the imidazole ring are in close proximity, such as in the cis isomer, an intramolecular O-H···N hydrogen bond can form. This interaction typically results in a broader and red-shifted O-H stretching band compared to a conformation where such an interaction is absent. libretexts.org

In the trans isomer, where the substituents are further apart, intermolecular hydrogen bonding between molecules is more likely to occur, especially in the condensed phase. This also leads to a broad O-H band, but the frequency might differ from that of an intramolecularly hydrogen-bonded isomer. youtube.com By comparing the vibrational spectra of the separated isomers, it is possible to deduce the dominant conformation in each case.

X-ray Crystallography Studies of Stereoisomers

Solid-State Conformational Preferences

In the solid state, molecules adopt a conformation that maximizes favorable intermolecular interactions within the crystal lattice. For this compound, the cyclohexane ring is expected to adopt a chair conformation. pressbooks.pub The preference for substituents to be in equatorial positions to minimize steric strain is a governing principle. openstax.orglibretexts.org

For the trans-isomer, a diequatorial conformation of the hydroxyl and imidazolyl groups is anticipated to be the most stable, minimizing 1,3-diaxial interactions. For the cis-isomer, one substituent must be axial while the other is equatorial. The larger imidazolyl group would likely prefer the equatorial position to reduce steric hindrance. libretexts.org

Intermolecular Interactions in Crystal Lattices

The crystal packing of this compound would be dominated by hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the imidazole ring contains a donor (N-H) and an acceptor (the sp²-hybridized nitrogen) site.

Table 2: Expected Crystallographic Parameters for a 2-Substituted Cyclohexanol (B46403) Derivative

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
ConformationChair
Key Intermolecular InteractionO-H···N hydrogen bonding

Note: These are generalized expectations based on similar small organic molecules.

Theoretical Conformational Analysis (e.g., force field, DFT)

Computational chemistry provides a powerful means to investigate the conformational landscape of this compound. Methods such as molecular mechanics (force fields) and Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers and to map the potential energy surface of the molecule. researchgate.netresearchgate.net

Theoretical calculations can predict the most stable conformations in the gas phase, which often correlate well with experimental findings in non-polar solvents. For this compound, DFT calculations would likely confirm that the chair conformation of the cyclohexane ring is the most stable. gmu.edu

Furthermore, these calculations can quantify the energy difference between the various conformers of the cis and trans isomers. For the trans isomer, the diequatorial conformer is expected to be significantly lower in energy than the diaxial conformer. For the cis isomer, the energy difference between the two possible chair conformers (with either the hydroxyl or the imidazolyl group being axial) would provide insight into the relative steric bulk of the two substituents. The calculations can also model the energetic favorability of intramolecular hydrogen bonding in the cis isomer.

Conformational Landscapes and Energy Minima

The conformational analysis of this compound is centered around the various chair conformations of the cyclohexane ring and the cis/trans diastereomerism arising from the relative positions of the hydroxyl and imidazolyl groups. For each diastereomer, two principal chair conformations, which can be interconverted through a ring-flip, must be considered. The substituents can occupy either axial (a) or equatorial (e) positions.

For the trans isomer , the two possible chair conformations are the diequatorial (1e,2e) and the diaxial (1a,2a) forms. Generally, for substituted cyclohexanes, conformers with bulky groups in the equatorial position are significantly more stable due to the avoidance of 1,3-diaxial interactions. Therefore, the trans-diequatorial conformer is expected to be the global energy minimum.

For the cis isomer , the substituents are constrained to have one group in an axial and the other in an equatorial position (1a,2e or 1e,2a). A ring-flip interconverts these two forms. The relative stability of these two conformers depends on the A-values (conformational free energies) of the hydroxyl and imidazolyl groups. The substituent with the larger A-value will preferentially occupy the equatorial position to minimize steric strain.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface and identifying stable conformers. nih.govmdpi.com A systematic conformational search would involve the rotation around the C-N and C-O single bonds in conjunction with the chair-chair interconversion of the cyclohexane ring to locate all energy minima.

Based on general principles of conformational analysis, the predicted order of stability for the conformers of this compound would be:

trans-(1e,2e) > cis-(1e-OH, 2a-Im) ≈ cis-(1a-OH, 2e-Im) > trans-(1a,2a)

The relative energy of the two cis conformers would be determined by the difference in the A-values of the hydroxyl and 1-imidazolyl groups.

Table 1: Predicted Relative Stability of this compound Conformers

DiastereomerConformation (OH, Imidazolyl)Predicted Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
transdiequatorial (e,e)0 (Global Minimum)Both bulky groups are in the sterically favored equatorial position.
cisequatorial, axial (e,a)LowOne group is axial, leading to some 1,3-diaxial interactions.
cisaxial, equatorial (a,e)LowOne group is axial, leading to some 1,3-diaxial interactions.
transdiaxial (a,a)HighSevere 1,3-diaxial interactions for both bulky groups.

Note: The relative energies are qualitative predictions based on general principles of conformational analysis and would require specific computational or experimental validation.

Intramolecular Interactions Governing Conformation

The presence of a hydroxyl group (a hydrogen bond donor) and an imidazole ring (containing a hydrogen bond acceptor nitrogen atom) in a 1,2-relationship on a cyclohexane ring raises the possibility of intramolecular hydrogen bonding. This type of interaction can significantly influence the conformational equilibrium by stabilizing specific conformers.

An intramolecular hydrogen bond of the O-H···N type is geometrically feasible in certain conformations of this compound. Specifically, in the trans-diaxial (1a,2a) conformer, the hydroxyl and imidazolyl groups are positioned in close proximity, which could allow for the formation of a stabilizing hydrogen bond. However, this stabilization would have to overcome the significant steric strain of the diaxial arrangement.

In the cis isomers, an intramolecular hydrogen bond might be possible in the conformer where the hydroxyl group is axial and the imidazolyl group is equatorial (1a,2e). The feasibility of this interaction would depend on the rotational orientation of the imidazole ring.

The strength of such an intramolecular hydrogen bond can be assessed computationally through methods like Atoms in Molecules (AIM) theory, which analyzes the electron density to identify bond critical points characteristic of hydrogen bonding. nih.govresearchgate.net Theoretical studies on similar systems, such as amino-alcohols, have shown that the strength of intramolecular hydrogen bonds is highly dependent on the geometry and the electronic nature of the substituents.

Table 2: Potential Intramolecular Hydrogen Bonding in this compound Conformers

DiastereomerConformation (OH, Imidazolyl)Potential for Intramolecular H-Bond (O-H···N)Expected Impact on Stability
transdiequatorial (e,e)UnlikelyThe distance between the donor and acceptor is too large.
transdiaxial (a,a)PossibleMay partially offset the high steric strain of the diaxial conformation.
cisequatorial, axial (e,a)UnlikelyThe orientation of the equatorial OH and axial imidazole is not favorable for H-bonding.
cisaxial, equatorial (a,e)PossibleCould stabilize this conformer relative to the other cis conformer, depending on the energetic cost of adopting the necessary geometry.

It is important to note that in protic solvents, intermolecular hydrogen bonding with solvent molecules will compete with and potentially disrupt any intramolecular hydrogen bonds. nih.gov The balance between these interactions will ultimately determine the predominant conformation in solution.

Reactivity Profiles and Derivatization Strategies in Academic Research

Functional Group Transformations of the Hydroxyl Moiety

The secondary hydroxyl group on the cyclohexane (B81311) ring is a primary site for functionalization, allowing for the introduction of diverse functionalities through esterification, etherification, oxidation, and reduction reactions.

The conversion of the hydroxyl group into esters and ethers is a common strategy to modify the lipophilicity and biological activity of the molecule.

Esterification: The hydroxyl group readily undergoes esterification. A notable example is the enantioselective acylation of (±)-trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol using vinyl acetate (B1210297), catalyzed by enzymes such as Novozym® 435 or PSL-CI. researchgate.net This biocatalytic approach highlights a method for obtaining enantiomerically pure esters. researchgate.net The general principle of esterification is widely applied to similar structures. For instance, various 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl) ethanol (B145695) derivatives have been converted into their corresponding esters, which demonstrated significant antifungal activities. researchgate.net This suggests that ester derivatives of 2-(1H-imidazol-1-yl)cyclohexan-1-ol could also possess interesting biological properties. researchgate.net Esterification can be achieved through chemical methods, often employing an acid catalyst, or through enzymatic processes which can offer high selectivity. medcraveonline.com

Etherification: While specific examples for the etherification of this compound are not prevalent in the reviewed literature, the synthesis of oxime ether derivatives from the related compound 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanone indicates that the formation of ether linkages is a viable derivatization strategy for this class of compounds. researchgate.net

Table 1: Examples of Esterification Reactions on Imidazole-containing Alcohols

Starting MaterialReagentCatalystProductResearch Focus
(±)-trans-2-(1H-imidazol-1-yl)cyclohexanolVinyl acetateNovozym® 435 / PSL-CItrans-2-(1H-imidazol-1-yl)cyclohexyl acetateEnantioselective biocatalysis
1-Phenyl-2-(1H-imidazol-1-yl)ethanolVarious acid chlorides/anhydridesNot specified1-Phenyl-2-(1H-imidazol-1-yl)ethyl estersAntifungal activity
Cinnamic acidBenzyl alcoholLipozyme TLIMBenzyl cinnamateEnzymatic esterification in organic solvents

The interconversion between the alcohol and the corresponding ketone provides another route for synthesizing derivatives.

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-(1H-imidazol-1-yl)cyclohexanone. General studies on the oxidation of cyclohexanol (B46403) show that it can be converted to cyclohexanone (B45756). nih.gov The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions involving the imidazole (B134444) ring. Selective oxidation methods, such as the Hoover-Stahl oxidation, have been used to oxidize primary alcohols in complex molecules without affecting other functional groups. ntnu.no

Reduction: The reverse reaction, the reduction of the ketone 2-(1H-imidazol-1-yl)cyclohexanone, yields the parent alcohol. Research has shown the effective reduction of related keto-imidazole compounds. For example, 2-(1H-imidazol-1-yl)-1-phenylethanones have been stereoselectively reduced to (S)-2-(1H-imidazol-1-yl)-1-phenylethanols using catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN]. researchgate.net Similarly, C-2 aroyl imidazole derivatives can be reduced to the corresponding methanol (B129727) derivatives using sodium borohydride (B1222165) (NaBH₄) under mild conditions. nih.gov

Transformations Involving the Imidazole Ring

The imidazole ring presents two nitrogen atoms that can participate in various chemical transformations, including alkylation, acylation, and metal coordination.

N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated to introduce various substituents. The N-alkylation of imidazole and its derivatives is a well-established method for synthesizing compounds with potential biological activity. nih.gov For instance, a series of N-substituted imidazole derivatives were synthesized by reacting an imidazole nucleus with ethyl chloroacetate (B1199739), followed by reaction with different amines, yielding compounds with antimicrobial properties. nih.gov This process of quaternization can lead to the formation of ionic liquids with unique properties. rsc.org

N-Acylation: While acylation can occur at the nitrogen of the imidazole ring, it is often in competition with the acylation of the hydroxyl group. The relative reactivity depends on the reaction conditions and the reagents used.

The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring makes it an excellent ligand for coordinating with a wide range of metal ions. This property is fundamental to the biological role of many imidazole-containing molecules, such as histidine in metalloproteins. Imidazole-based compounds are known to act as inhibitors of metalloenzymes like heme oxygenases by coordinating to the iron atom in the heme prosthetic group. nih.gov This coordination ability allows for the design of metal-based catalysts and therapeutic agents.

Cyclohexane Ring Modifications

Modifications to the cyclohexane ring itself are less common but can lead to significant structural changes. One dramatic example involves the reaction of 2-benzoylcyclohexanone (B1331447) with o-phenylenediamine. Instead of the expected diazepine, the reaction leads to a ring-opened product, 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one. mdpi.com This suggests that under certain conditions, the cyclohexane ring of a substituted cyclohexanone can undergo cleavage and rearrangement. mdpi.com Other research has focused on producing various enantiomerically pure cyclohexanol and cyclohexane-1,2-diol derivatives, which can serve as chiral auxiliaries in synthesis. rsc.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound makes regioselectivity and stereoselectivity key considerations in its derivatization.

Regioselectivity refers to the preferential reaction at one functional group over another. In this compound, the primary sites for derivatization are the hydroxyl group and the imidazole ring. The choice of reagents and reaction conditions can direct the reaction to one of these sites. For example, acylation under basic conditions would likely lead to reaction at the more nucleophilic hydroxyl group, while strong electrophiles might react with the imidazole ring. The imidazole ring itself has two nitrogen atoms, but typically only the N-3 nitrogen is available for reactions like alkylation, as the N-1 nitrogen is already substituted.

Stereoselectivity in the derivatization of this compound is exemplified by the enantioselective acylation of the racemic mixture of (±)-trans-2-(1H-imidazol-1-yl)cyclohexanol. This process, often catalyzed by enzymes such as lipases, allows for the selective acylation of one enantiomer, leaving the other unreacted. This kinetic resolution is a powerful method for obtaining enantiomerically enriched forms of the alcohol and its acylated derivative researchgate.net. For instance, the use of Novozym® 435 or PSL-CI as a catalyst in the presence of vinyl acetate can lead to the successful separation of the enantiomers researchgate.net.

The table below summarizes the key aspects of reactivity and derivatization of this compound.

Reaction Type Functional Group Key Considerations Potential Products References
Stereoselective SubstitutionHydroxyl GroupActivation to a good leaving group, SN1 vs. SN2 mechanism, stereospecific ring-opening of derived epoxides.Inverted or retained configuration products, diverse functionalized derivatives. nih.gov
Ring ExpansionImidazole RingReaction with dichlorocarbene.Pyrimidine derivatives. rsc.org
Enantioselective AcylationHydroxyl GroupEnzymatic catalysis (e.g., lipases), kinetic resolution of racemates.Enantiomerically enriched alcohols and esters. researchgate.net

Mechanistic Investigations of 2 1h Imidazol 1 Yl Cyclohexan 1 Ol Interactions

Catalytic Roles and Mechanisms

The unique architecture of 2-(1H-imidazol-1-yl)cyclohexan-1-ol allows it to participate in both metal-based and organocatalysis, where it can act as a ligand or a catalyst itself. The interplay between the hydroxyl and imidazole (B134444) functionalities is central to its catalytic activity.

The imidazole moiety of this compound is a well-established coordinating group for a variety of transition metals. The nitrogen atoms of the imidazole ring can act as Lewis bases, donating their lone pair of electrons to form stable coordination complexes. In the design of ligands for metal-catalyzed reactions, the this compound framework offers a bidentate or potentially tridentate coordination sphere, involving the imidazole nitrogen, the hydroxyl oxygen, and in some conformations, the other imidazole nitrogen.

The formation of metal complexes with imidazole-containing ligands is a subject of extensive study. uomphysics.netnih.gov For instance, transition metal complexes with hydrazone-based Schiff base ligands containing an imidazole ring have been synthesized and characterized. uomphysics.net In these complexes, the imidazole nitrogen and other donor atoms like nitrogen and oxygen from the Schiff base coordinate to the metal center, forming stable chelate rings. uomphysics.net The coordination of the imidazole ring to the metal is confirmed by spectroscopic techniques, such as IR spectroscopy, which shows a shift in the vibrational frequencies of the imidazole ring upon complexation. uomphysics.net

While specific studies on the metal complexes of this compound are not extensively documented in the provided results, the principles of coordination chemistry suggest that it would form stable complexes with transition metals like copper(II), cobalt(II), nickel(II), and zinc(II). The stereochemistry of the cyclohexanol (B46403) ring would play a crucial role in determining the geometry of the resulting metal complex and, consequently, its catalytic activity. The design of chiral ligands based on this scaffold is a promising avenue for asymmetric catalysis, where the chiral environment around the metal center can induce enantioselectivity in chemical reactions.

Table 1: Potential Coordination Modes of this compound with Metal Ions

Coordination ModeInvolved AtomsPotential Metal Ions
MonodentateImidazole Nitrogen (N1 or N3)Various transition metals
BidentateImidazole Nitrogen and Hydroxyl OxygenCu(II), Zn(II), Co(II), Ni(II)

This table is illustrative and based on the general coordination chemistry of imidazole and alcohol functionalities.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. mdpi.com The bifunctional nature of this compound, possessing both a Lewis basic imidazole site and a Brønsted acidic/hydrogen-bond-donating hydroxyl group, makes it a candidate for organocatalysis.

A notable application of a related compound, cis-3-(1H-imidazol-1-yl)cyclohexanol, is in the formation of chiral ionic liquids that act as phase-transfer catalysts. These ionic liquids have been successfully employed in the Michael addition of diethyl malonate to trans-chalcone. The mechanism of this organocatalytic reaction likely involves the activation of the reactants through hydrogen bonding and electrostatic interactions with the imidazolium (B1220033) cation and the hydroxyl group.

Furthermore, the enantioselective acylation of (±)-trans-2-(1H-imidazol-1-yl)cyclohexanol using enzymes like Novozym® 435 (a lipase) highlights its utility in biocatalytic transformations. researchgate.net While this is an enzymatic process, it underscores the potential of the molecule's functional groups to interact specifically within a catalytic active site. The reaction mechanism involves the lipase (B570770) selectively acylating one enantiomer of the racemic alcohol, allowing for the kinetic resolution of the two enantiomers. researchgate.net This selectivity arises from the precise fit of one enantiomer into the enzyme's active site, facilitating the nucleophilic attack of the hydroxyl group on the acyl donor.

Fundamental Ligand-Receptor Binding Mechanisms (Non-Clinical Focus)

The same non-covalent interactions that drive the catalytic activity of this compound also govern its binding to receptors in a non-clinical context. Understanding these fundamental binding mechanisms is crucial for the rational design of molecules with specific recognition properties.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For this compound, these interactions are primarily hydrogen bonding, electrostatic interactions, and van der Waals forces.

The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). The hydroxyl group is also a potent hydrogen bond donor and acceptor. These functionalities allow the molecule to form a network of hydrogen bonds with a complementary receptor. For instance, in the crystal structure of a related benzimidazole (B57391) derivative, strong N–H···O and O–H···N hydrogen bonds are observed, which dictate the supramolecular assembly. mdpi.com Furthermore, π-π stacking interactions involving the imidazole ring can contribute to the binding affinity and specificity.

The conformation of the cyclohexanol ring also plays a significant role in molecular recognition. The cis and trans isomers will present the imidazole and hydroxyl groups in different spatial orientations, leading to distinct binding profiles with a given receptor.

The enzymatic kinetic resolution of (±)-trans-2-(1H-imidazol-1-yl)cyclohexanol provides a clear example of specific molecular recognition by an enzyme. researchgate.net The mechanism of lipase-catalyzed acylation involves the formation of a tetrahedral intermediate within the enzyme's active site. The active site of a lipase, such as that in Novozym® 435, typically contains a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate).

The binding of the substrate, in this case, one enantiomer of this compound, into the active site is a highly specific process. The enzyme's chiral pocket preferentially accommodates one enantiomer over the other. This stereoselectivity is governed by a combination of steric and electronic interactions between the substrate and the amino acid residues lining the active site. The hydroxyl group of the substrate is positioned to attack the acyl-enzyme intermediate, leading to the formation of the acylated product and regeneration of the enzyme. The unreactive enantiomer is left behind, allowing for their separation.

Reaction Mechanism Studies of its Formation and Transformations

The synthesis of this compound can be achieved through several synthetic routes, with the reaction mechanism being a key aspect of these transformations.

A plausible and common method for the synthesis of this compound involves the nucleophilic addition of imidazole to cyclohexene (B86901) oxide. This reaction is an epoxide ring-opening reaction. The mechanism proceeds via the attack of one of the nitrogen atoms of the imidazole ring on one of the carbon atoms of the epoxide. This attack is typically catalyzed by an acid or a base. In a base-catalyzed mechanism, a strong base would deprotonate the imidazole, increasing its nucleophilicity. The resulting imidazolide (B1226674) anion then attacks the epoxide ring. In an acid-catalyzed mechanism, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack by the neutral imidazole. The regioselectivity of the attack (i.e., which carbon of the epoxide is attacked) can be influenced by steric and electronic factors. Subsequent workup with water provides the final this compound product.

Another potential synthetic route involves the Michael addition of imidazole to cyclohexenone, followed by reduction of the ketone. The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, imidazole acts as the nucleophile. The reaction is often carried out under basic conditions to enhance the nucleophilicity of the imidazole. The resulting 3-(1H-imidazol-1-yl)cyclohexanone can then be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165). The stereochemistry of the final product will depend on the reducing agent and the reaction conditions.

A related mechanism has been proposed for the formation of 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, where a Michael-type addition of imidazole to an o-quinone methide intermediate is the key step. nih.gov This suggests that similar addition reactions are a general strategy for the formation of such imidazole-substituted alcohols.

Transformations of this compound can involve reactions of both the hydroxyl and the imidazole functionalities. For example, the hydroxyl group can be oxidized to a ketone, esterified, or converted to an ether. The imidazole ring can undergo N-alkylation or be used to form metal complexes as discussed earlier. The mechanisms of these transformations follow standard organic reaction pathways.

Transition State Analysis

The enantioselectivity of lipase-catalyzed acylation is determined by the difference in the activation energies of the transition states for the two enantiomers. In the case of the kinetic resolution of (±)-trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol, the reaction proceeds through a well-established two-step, ping-pong bi-bi mechanism.

The key to the enantiomeric discrimination lies in the formation of a tetrahedral intermediate when the nucleophilic serine in the lipase's active site attacks the acyl donor (commonly vinyl acetate), releasing an acyl-enzyme intermediate. Subsequently, one of the enantiomers of the alcohol preferentially binds to the active site and attacks the acyl-enzyme complex. This nucleophilic attack forms a second tetrahedral transition state.

The stereochemical configuration of the alcohol, specifically the orientation of the hydroxyl group and the bulky imidazolylcyclohexyl moiety, dictates the stability of this transition state. For the preferred enantiomer, the arrangement within the active site allows for an optimal fit, minimizing steric hindrance and maximizing stabilizing interactions. This leads to a lower energy transition state compared to that of the less-favored enantiomer. Computational models for similar lipase-catalyzed resolutions suggest that the active site can be described as a chiral pocket with specific regions that accommodate the substituents of the alcohol. The enantiomer that fits more snugly into this pocket, allowing the hydroxyl group to be positioned ideally for nucleophilic attack on the acyl-enzyme intermediate, will react faster.

For trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol, the chair conformation of the cyclohexane (B81311) ring and the relative positioning of the imidazole and hydroxyl groups are critical. The lipase, acting as a chiral environment, differentiates between the (1R,2R) and (1S,2S) enantiomers, leading to the preferential acylation of one over the other.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies have been instrumental in quantifying the efficiency and selectivity of the lipase-catalyzed resolution of trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol. The primary goal of these studies is to determine key parameters such as conversion percentage (c), enantiomeric excess of the substrate (ees) and product (eep), and the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

Research has demonstrated the successful kinetic resolution of (±)-trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol using immobilized lipases, notably Candida antarctica lipase B (CAL-B), often in the form of Novozym® 435, and lipase from Pseudomonas cepacia (PSL-C I). acs.org These reactions are typically performed in organic solvents like tert-butyl methyl ether (TBME) or tetrahydrofuran (B95107) (THF), using an acyl donor such as vinyl acetate (B1210297). acs.org

The progress of the reaction is monitored over time to find the optimal point where high enantiomeric excess of both the unreacted alcohol and the acylated product can be achieved. The efficiency of this process has been shown to be significantly enhanced by employing continuous flow systems, which allow for better control over reaction parameters and lead to higher productivity compared to traditional batch processes. acs.org

Below are representative data tables illustrating the outcomes of such kinetic resolution studies.

Table 1: Kinetic Resolution of (±)-trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol using Immobilized Lipases

EnzymeAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Enantiomeric Ratio (E)
Novozym® 435 (CAL-B)Vinyl AcetateTBME3024~50>99 (for remaining alcohol)>200
PSL-C IVinyl AcetateTHF3048~48>99 (for product)>150

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties with high accuracy. For derivatives of imidazole (B134444), DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), have been successfully used to compare calculated molecular geometries with experimental X-ray diffraction data. researchgate.net

DFT calculations are instrumental in elucidating the electronic landscape of "2-(1H-imidazol-1-yl)cyclohexan-1-ol". Key insights are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a conceptual framework for understanding its reactivity. For instance, studies on other imidazole derivatives have utilized DFT to analyze electrostatic potential and chemical descriptors. researchgate.net

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η)A measure of polarizability and reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

This table outlines key reactivity descriptors derived from DFT calculations, providing a quantitative basis for predicting the chemical behavior of "this compound".

DFT is a powerful tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of "this compound". This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch of the alcohol, C-N stretches within the imidazole ring, and various C-H bending and stretching modes of the cyclohexane (B81311) ring.

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical calculations help in the assignment of experimental NMR spectra, providing unambiguous structural confirmation. Furthermore, Ultraviolet-Visible (UV-Vis) electronic transitions can be computed to understand the molecule's absorption properties, which are governed by electron excitations between molecular orbitals. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions, offering what is often referred to as a "computational microscope". nih.gov

"this compound" possesses significant conformational flexibility, primarily due to the cyclohexane ring, which can adopt various chair, boat, and twist-boat conformations, and the rotatable bond connecting it to the imidazole ring. MD simulations in an explicit solvent environment (e.g., water) can map the conformational landscape of the molecule. ed.ac.uk These simulations track the trajectories of all atoms over time, revealing the preferred conformations in solution, the energy barriers between them, and the timescales of conformational changes. ed.ac.uk Analysis of parameters like the root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent-accessible surface area (SASA) over the simulation time provides insights into the molecule's dynamic stability and structure. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. nih.govnih.gov For "this compound", docking simulations can identify potential binding modes within the active site of a biological target. The primary mechanistic focus is to elucidate the specific non-covalent interactions that stabilize the ligand-target complex. nih.gov

Following docking, MD simulations are often employed to assess the stability of the predicted binding pose. researchgate.net A simulation of the ligand-protein complex, typically for hundreds of nanoseconds, can confirm whether the key interactions observed in the docking pose are maintained over time. nih.gov This provides a more dynamic and mechanistically insightful picture of the binding event.

Interaction Type Description Potential Groups on this compound
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors.
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.The nonpolar cyclohexane ring can form hydrophobic interactions with nonpolar residues in the binding pocket.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The imidazole ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Cation-π Interaction A noncovalent interaction between a cation and the face of an electron-rich π system.The imidazole ring can interact with cationic residues such as lysine (B10760008) or arginine in the target's active site. nih.gov

This table details the types of intermolecular interactions that molecular docking and subsequent MD simulations can identify, providing a mechanistic understanding of how "this compound" may bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features.

For a series of analogs of "this compound", a QSAR model could be developed to provide mechanistic insights into which structural properties are crucial for its activity. This involves calculating a wide range of molecular descriptors for each analog. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity, 2D pharmacophore descriptors.

3D: van der Waals volume, solvent-accessible surface area, and other shape-based descriptors.

Once these descriptors are calculated and paired with experimental activity data, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest or Support Vector Machines (SVM) are used to build the predictive model. nih.gov The resulting QSAR equation or model highlights the descriptors that have the most significant positive or negative correlation with activity. This provides mechanistic clues; for example, a model might reveal that increased hydrophobicity in a certain region of the molecule enhances activity, while the presence of a hydrogen bond donor in another position is detrimental. These insights are invaluable for guiding the rational design of new, more potent analogs. nih.gov

Descriptor Generation and Selection

In the field of computational chemistry, molecular descriptors are numerical values that encode chemical information and molecular structure into a standardized format. The generation of these descriptors is the first step in creating quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure with biological activity or physical properties. For a molecule such as this compound, a wide array of descriptors can be calculated to represent its unique structural features.

The process begins with the generation of a large pool of descriptors, which can be categorized into several classes:

Constitutional Descriptors (0D & 1D): These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological Descriptors (2D): These descriptors reflect the connectivity of atoms in the molecule, including branching patterns and the presence of rings.

Geometrical Descriptors (3D): These are calculated from the 3D coordinates of the atoms and describe the molecule's size, shape, and surface area.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide information on electronic properties like charge distribution, dipole moment, and frontier orbital energies (HOMO and LUMO).

Field-Based Descriptors: In 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), descriptors are derived from the steric and electrostatic fields surrounding the molecule. tandfonline.comnih.gov

Once this large set of descriptors is generated, the crucial step of selection begins. The goal is to identify a smaller, more manageable subset of descriptors that are most relevant to the property being predicted, while avoiding redundancy and overfitting in the subsequent model. Various statistical methods are employed for this selection process, including genetic algorithms, principal component analysis (PCA), and stepwise regression. In studies of imidazole derivatives, descriptors related to atomic van der Waals volumes, Sanderson electronegativities, and specific 3D fields have been identified as significant. acarindex.com

Table 1: Categories of Molecular Descriptors for this compound
Descriptor CategoryDescriptionExamples
Constitutional (0D/1D)Based on molecular formula and atom/bond counts.Molecular Weight, Number of Nitrogen Atoms, Number of Rings
Topological (2D)Describes atomic connectivity and branching.Wiener Index, Kier & Hall Shape Indices
Geometrical (3D)Derived from the 3D structure of the molecule.Molecular Surface Area, Molecular Volume, Radius of Gyration
Quantum-ChemicalBased on electronic structure calculations.Dipole Moment, HOMO/LUMO Energies, Atomic Charges
Field-Based (3D-QSAR)Represents steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields. tandfonline.comCoMFA Fields, CoMSIA Fields nih.gov

Model Validation for Mechanistic Predictions

After a QSAR model is built using the selected descriptors, its reliability and predictive power must be rigorously validated. researchgate.net Model validation is essential to ensure that the developed model is not a result of chance correlation and can accurately predict the properties of new, untested compounds. This process involves both internal and external validation techniques.

Internal validation assesses the robustness of the model using the same dataset on which it was trained. A common and powerful method is cross-validation. In leave-one-out (LOO) cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and then used to predict the activity of the removed compound. This process is repeated for every compound in the dataset. The predictive ability is quantified by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive power. nih.gov

External validation is considered the most stringent test of a model's predictive capability. It involves using the model to predict the activity of an external set of compounds that were not used in the model's development. The predictive performance is then evaluated by the correlation coefficient (R² pred) between the predicted and experimentally observed activities for this external set. A high R² pred value confirms that the model can be generalized to new chemical entities.

The statistical significance of the QSAR models is also assessed. For instance, in studies on imidazole derivatives, models with high values for the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are considered robust and predictive. nih.gov These validation steps are critical for confirming that the computational model provides a meaningful and predictive mechanistic link between the chemical structure of compounds like this compound and their activities.

Table 2: Key Model Validation Techniques and Parameters
Validation TechniqueDescriptionKey ParameterIndication of a Good Model
Cross-Validation (Internal)The dataset is repeatedly split into training and validation sets to assess the model's robustness.Cross-validated R² (q² or Q²)High q² value (e.g., > 0.6) nih.gov
External ValidationThe model's ability to predict the properties of an independent set of compounds is tested.Predictive R² (R² pred)High R² pred value close to the training R²
Y-Randomization/ScramblingThe biological activity values are randomly shuffled to ensure the original model is not due to chance correlation.R² and q² of randomized modelsLow R² and q² values for scrambled models
BootstrappingSubsets of the data are randomly sampled with replacement to assess the model's stability.Confidence intervals of model coefficientsNarrow confidence intervals

Advanced Applications and Research Niches

Applications in Materials Science

The imidazole (B134444) ring is a crucial component in many functional materials, valued for its electronic properties, ability to coordinate with metals, and participation in hydrogen bonding. researchgate.net These characteristics are central to its application in the development of novel materials.

Imidazole-containing polymers are a significant area of research due to their wide range of properties and applications. researchgate.net The imidazole group can act as a hydrogen-bond donor and acceptor, which can influence the physical properties of a polymer, such as its thermal stability and solubility. The hydroxyl group on the 2-(1H-imidazol-1-yl)cyclohexan-1-ol molecule offers a reactive site for polymerization reactions, allowing it to be incorporated as a monomer into polymer chains like polyesters or polyurethanes. The chirality of the cyclohexanol (B46403) backbone can introduce stereoregularity into the resulting polymer, potentially leading to materials with unique optical or mechanical properties. While specific research on using this compound as a monomer is not extensively documented, the synthesis of polymers from similar imidazole derivatives is well-established. For instance, polyelectrolyte gels based on imidazolium (B1220033) salts have been developed for use in electrochemical devices. researchgate.net

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered structures. The imidazole moiety is adept at forming self-complementary hydrogen bonds, a key interaction for creating self-assembling systems. researchgate.net The structure of this compound, with its hydrogen-bond-donating hydroxyl group and the versatile imidazole ring, is well-suited for participating in the formation of supramolecular assemblies. These assemblies can range from simple dimers to complex, three-dimensional networks, with potential applications in areas like drug delivery, catalysis, and molecular recognition.

Imidazole derivatives are widely employed in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net They can function as electron-transport materials, host materials for phosphorescent emitters, or as fluorescent emitters themselves. researchgate.netmdpi.com The imidazole core contributes to good thermal stability and high triplet energies, which are crucial for efficient blue phosphorescent OLEDs. mdpi.com

While this compound itself has not been specifically highlighted as an OLED material, its core structure is representative of compounds that are. For example, derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and shown to be effective as deep-blue fluorescent emitters and as hosts for green and red phosphorescent OLEDs. mdpi.com These materials leverage the electronic properties of the imidazole ring to facilitate charge transport and recombination, the fundamental processes for light emission in OLEDs. researchgate.netmdpi.com

Table 1: Performance of OLEDs using Imidazole-based Host Materials

Emitter ColorHost Compound TypeMaximum Quantum Efficiency (%)CIE Color CoordinatesReference
Sky-BlueCarbazole-Imidazole Derivative7.6%Not Specified mdpi.com
GreenCarbazole-Imidazole Derivative8.3%Not Specified mdpi.com
RedCarbazole-Imidazole Derivative6.4%Not Specified mdpi.com
Deep-BlueCarbazole-Imidazole Derivative (as emitter)1.1%(0.16, 0.08) mdpi.com

Role in Analytical Chemistry Methodologies

The structural features of this compound lend themselves to important roles in modern analytical techniques, particularly those requiring molecular recognition.

The separation of enantiomers is a critical task in the pharmaceutical and chemical industries. mdpi.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for achieving this. nih.gov The effectiveness of a CSP depends on its ability to form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.

The chiral structure of this compound makes it a candidate for use as a chiral selector. It can be either coated or covalently bonded to a solid support (like silica (B1680970) gel) to create a CSP. The enantiorecognition mechanism would likely involve a combination of interactions, including hydrogen bonding from the hydroxyl group, π-π interactions with the imidazole ring, and steric interactions dictated by the cyclohexane (B81311) ring. researchgate.net Polysaccharide-based CSPs, which also rely on these types of interactions, are widely used for their versatility in separating a broad range of chiral compounds. nih.gov Optically pure compounds with similar structural motifs, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been successfully used as chiral solvating agents for the recognition of enantiomers via spectroscopy. rsc.org

Table 2: Examples of Chiral Separations using Imidazole-Related Compounds

Analyte TypeChiral Selector/Stationary PhaseSeparation TechniqueKey Interaction PrincipleReference
Chiral ImidazolinesCellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IB®)HPLC (Reversed-Phase)π-π stacking, hydrogen bonding, inclusion researchgate.netnih.gov
1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanolCellulose tris(3,5-dimethylphenylcarbamate)HPLC (Normal-Phase)Hydrogen bonding, π-π interactions nih.gov
Unprotected Amino Acids2-(quinolin-8-yloxy)cyclohexan-1-ol (as solvating agent)NMR & Fluorescence SpectroscopySupramolecular three-point interaction rsc.org

The development of chemosensors for the selective detection of ions and small molecules is a major field of analytical chemistry. The imidazole ring is an excellent ligand for various metal ions due to the lone pair of electrons on its sp2-hybridized nitrogen atom. This property is the basis for designing sensors where the coordination of a metal ion to the imidazole moiety causes a detectable change in an optical signal, such as fluorescence or color. rsc.orgrsc.org

Fluorescent sensors incorporating imidazole have been developed for the detection of ions like Zn2+, Hg2+, and Cu2+. rsc.orgnankai.edu.cnnih.gov For instance, some imidazole-based sensors exhibit a "switch-on" fluorescence response upon binding to Zn2+. nankai.edu.cn In such a system, the this compound could act as the recognition and signaling unit. The binding of a target metal ion to the imidazole nitrogen would alter the electronic properties of the molecule, leading to a change in its fluorescence emission. The cyclohexanol portion can be modified to tune the sensor's solubility and steric environment. Computational studies on imidazole derivatives have also suggested their potential as sensors for detecting metal ions. informaticsjournals.co.in

Use as a Chiral Auxiliary or Building Block in Complex Synthesis

In the realm of organic synthesis, the demand for enantiomerically pure compounds is driven by the stereospecific nature of biological systems. Chiral auxiliaries and building blocks are fundamental tools for controlling the three-dimensional arrangement of atoms in a molecule. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed. In contrast, a chiral building block is an enantiomerically pure molecule that is integrated as a permanent part of the final molecular structure. The enantiomers of trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol have been explored as chiral building blocks, leveraging the fixed stereochemical relationship between the hydroxyl and imidazolyl groups.

While the trans-2-aminocyclohexanol and related 1,2-disubstituted cyclohexane structures are common motifs in chiral auxiliaries and have been applied in the synthesis of natural products, a review of available scientific literature does not provide specific examples of this compound being directly employed as a chiral auxiliary or building block in the total synthesis of natural products. The potential for its use exists, but documented applications in this specific niche are not readily found in current research.

The primary documented application of this compound is in its capacity as a chiral building block for creating more complex, high-value molecules. A key step in utilizing this compound is the separation of its racemic form into individual, optically pure enantiomers. Research in the field of "bio-click chemistry," which merges the specificity of biocatalysis with the reliability of click reactions, has highlighted an efficient method for this resolution. rsc.orgrsc.orgresearchgate.net

The process involves a chemoenzymatic kinetic resolution of racemic trans-2-(1H-imidazol-1-yl)cyclohexanol. In this reaction, an enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This allows for the easy separation of the acylated and unacylated forms, providing access to both enantiomers of the chiral alcohol. researchgate.net

The details of this enzymatic resolution are summarized in the table below.

EnzymeAcyl DonorUnreacted EnantiomerProductReference
Novozym® 435Vinyl acetate (B1210297)(R,R)-2-(1H-imidazol-1-yl)cyclohexan-1-ol(S,S)-2-(1H-imidazol-1-yl)cyclohexan-1-yl acetate researchgate.net
PSL-CIVinyl acetate(S,S)-2-(1H-imidazol-1-yl)cyclohexan-1-ol(R,R)-2-(1H-imidazol-1-yl)cyclohexan-1-yl acetate researchgate.net

Once obtained in enantiopure form, these building blocks are primed for use in "click" reactions. Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the copper-catalyzed azide-alkyne cycloaddition being a prime example. cas.org The resolved this compound, possessing both an imidazole ring and a hydroxyl group, can be further functionalized—for instance, by converting the alcohol to an azide. This azido-functionalized chiral intermediate can then be "clicked" onto alkyne-containing molecules to construct complex, stereochemically defined structures with high efficiency. rsc.orgresearchgate.net This positions this compound as a valuable precursor for advanced synthetic intermediates used in medicinal chemistry and materials science. researchgate.net

Corrosion Inhibition

The prevention of metal corrosion is a critical industrial challenge, and the use of organic inhibitors is a primary strategy. Imidazole and its derivatives are a well-established class of corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netsrce.hr Their effectiveness stems from the presence of nitrogen heteroatoms and π-electrons in the imidazole ring, which can adsorb onto the metal surface. This adsorption process forms a protective layer that blocks the active sites for corrosion, impeding both anodic metal dissolution and cathodic hydrogen evolution. srce.hr

While the imidazole moiety is a known pharmacophore for corrosion inhibition, specific research detailing the performance of this compound for this purpose is not available in the reviewed literature. However, the performance of other structurally related imidazole derivatives has been extensively studied, providing context for the potential efficacy of this compound class. The presence of the hydroxyl group in this compound could further enhance adsorption on the metal surface through the oxygen atom's lone pair electrons. mdpi.com

To illustrate the typical effectiveness of imidazole-based inhibitors, the table below summarizes findings for other derivatives.

Disclaimer: The following data is for other imidazole derivatives and is presented for illustrative purposes only. No corrosion inhibition data was found specifically for this compound.

Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)ConcentrationReference
1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm)Mild Steel1.0 M HCl>905x10⁻³ M researchgate.net
(4R,5S)-2,4,5-tris(4-ethoxyphenyl)-4,5-dihydro-1H-imidazole (TEPI)C35E Carbon Steel1 M HCl98.31 mM srce.hr

These studies show that imidazole compounds can achieve very high levels of protection. The mechanism typically involves mixed-type inhibition and the adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. srce.hr Although direct experimental data is lacking, the structural features of this compound suggest it would likely exhibit similar anticorrosive properties.

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure vicinal amino alcohols is a significant challenge in organic synthesis. rsc.orgacs.org Current methods for producing specific stereoisomers of 2-(1H-imidazol-1-yl)cyclohexan-1-ol often rely on the kinetic resolution of a racemic mixture. For instance, the enantioselective acylation of racemic trans-2-(1H-imidazol-1-yl)cyclohexanol using enzymes like Novozym® 435 has been demonstrated. While effective, this method is inherently limited to a maximum theoretical yield of 50% for a single enantiomer.

Future research must therefore focus on the development of de novo asymmetric syntheses. A primary challenge is to devise pathways that can selectively produce any of the four possible stereoisomers. Promising strategies could include:

Asymmetric Transfer Hydrogenation: The reduction of the corresponding α-aminoketone precursor using chiral ruthenium catalysts is a powerful method for accessing chiral 1,2-amino alcohols with high enantioselectivity. acs.org

Organocatalysis: Chiral phosphoric acids or other organocatalysts could be explored for the asymmetric opening of cyclohexene (B86901) oxide with imidazole (B134444).

Enzymatic Cascades: Designing multi-enzyme, one-pot cascades starting from inexpensive precursors like L-phenylalanine could offer a sustainable route to enantiopure amino alcohols. acs.org

The ultimate goal is to move beyond resolution and establish direct, high-yield, and stereocontrolled routes to specific isomers like (1S,2R)-2-(1H-imidazol-1-yl)cyclohexan-1-ol. nih.gov

Exploration of Unconventional Reactivity and Catalytic Potential

The 1,2-amino alcohol motif is a privileged structure for creating chiral ligands for asymmetric catalysis. The nitrogen of the imidazole ring and the adjacent hydroxyl group in this compound can act as a bidentate ligand, chelating to metal centers. This opens up significant opportunities to explore its catalytic potential.

Future investigations should concentrate on:

Chiral Ligand Synthesis: Using the different stereoisomers of the compound to synthesize a library of chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

Organocatalysis: The imidazole moiety itself can act as a base or nucleophilic catalyst. The bifunctional nature of the molecule, possessing both a basic site (imidazole) and an acidic/hydrogen-bond donor site (alcohol), could be exploited in cooperative organocatalysis.

Precursor for N-Heterocyclic Carbenes (NHCs): The imidazole ring can be a precursor to N-heterocyclic carbenes. The development of chiral NHCs derived from this compound could lead to novel catalysts for a wide range of transformations.

A significant challenge will be to systematically evaluate the performance of these new catalysts and ligands across various reactions to identify areas where they offer unique selectivity or reactivity.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

To accelerate the development of synthetic pathways and catalytic applications, a synergistic approach combining computational modeling and experimental validation is essential. westlake.edu.cn Quantum chemistry calculations can provide deep insights into reaction mechanisms and the origins of stereoselectivity. rsc.org

Future research should integrate the following approaches:

Density Functional Theory (DFT) Calculations: To model transition states of proposed synthetic routes, predict the most stable conformations of catalyst-substrate complexes, and rationalize the observed stereochemical outcomes.

Molecular Dynamics (MD) Simulations: To study the behavior of the molecule and its derivatives in different solvent environments or their interactions with biomolecules or polymer matrices.

Quantitative Structure-Activity Relationship (QSAR): If a library of derivatives is synthesized and tested for a specific catalytic or biological activity, QSAR models can be built to correlate structural features with performance, guiding the design of more effective compounds. westlake.edu.cn

The primary challenge lies in ensuring that computational models are accurately calibrated against experimental data to enhance their predictive power, creating a feedback loop where computational predictions guide experimental work and vice-versa.

Expansion into Emerging Interdisciplinary Research Areas

The unique functional groups of this compound make it an attractive monomer for the synthesis of advanced functional materials. nih.gov The imidazole moiety is known for its ability to coordinate with metal ions, act as a proton conductor, and participate in hydrogen bonding networks. mdpi.com

Promising interdisciplinary research directions include:

Bio-inspired Materials: The imidazole group is present in the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes. nih.gov Polymers or metal-organic frameworks (MOFs) incorporating this compound could be designed as enzyme mimics or biomimetic catalysts.

Advanced Functional Polymers: The compound can be used as a functional monomer in polymerization reactions. Imidazole-functionalized polymers have applications as solid supports for catalysts, ion-exchange resins, and materials for CO2 capture. researchgate.netresearchgate.net A novel porous organic polymer functionalized with imidazole has shown a remarkable capacity for extracting uranium from aqueous solutions. rsc.org

Proton-Conducting Materials: The imidazole group is known to facilitate proton transport, making it a candidate for incorporation into polymer electrolyte membranes for fuel cells.

The challenge in this area is to control the polymerization process to create materials with desired properties (e.g., porosity, thermal stability, conductivity) and to establish clear structure-property relationships.

Addressing Scalability and Sustainability in Research Synthesis

While novel synthetic methods are developed at the laboratory scale, their practical utility often depends on their scalability and sustainability. The synthesis of chiral amino alcohols, in particular, can face significant hurdles when moving to larger scales. westlake.edu.cnresearchgate.net

Future research must address these critical aspects:

Process Optimization: Investigating reaction conditions to minimize waste, reduce the use of hazardous solvents and reagents, and simplify purification procedures. Recrystallization, where possible, is a highly desirable purification method for its efficiency and scalability. westlake.edu.cn

Biocatalysis: Expanding the use of enzymes for the synthesis is a key strategy for improving sustainability. rsc.org Biocatalytic methods operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media and offer exceptional selectivity, reducing the need for protecting groups and minimizing byproduct formation. rsc.orgresearchgate.netmdpi.com

Flow Chemistry: Adapting synthetic routes to continuous flow processes can enhance safety, improve heat and mass transfer, and allow for easier scaling compared to traditional batch chemistry.

The main challenge is to develop synthetic protocols that are not only elegant and efficient in the lab but also economically viable and environmentally benign on an industrial scale.

Table 1: Summary of Future Research Directions

Section Research Direction Key Approaches & Challenges

| 8.1 | Novel Stereoselective Synthesis | Approaches: Asymmetric transfer hydrogenation, organocatalysis, enzymatic cascades. Challenge: Achieving high stereoselectivity for all four isomers without relying on kinetic resolution. | | 8.2 | Reactivity & Catalytic Potential | Approaches: Synthesis of chiral ligands for transition metals, development of bifunctional organocatalysts, creation of N-heterocyclic carbene precursors. Challenge: Systematically evaluating catalytic performance to identify unique applications. | | 8.3 | Computational & Experimental Integration | Approaches: DFT for mechanistic studies, MD simulations for dynamic behavior, QSAR for property prediction. Challenge: Ensuring computational models are well-calibrated with experimental results for high predictive accuracy. | | 8.4 | Interdisciplinary Applications | Approaches: Monomer for bio-inspired materials (enzyme mimics), functional polymers for catalysis or sorption, proton-conducting membranes. Challenge: Controlling material properties (e.g., porosity, conductivity) and establishing structure-property relationships. | | 8.5 | Scalability & Sustainability | Approaches: Process optimization (green solvents, simple purification), expanded use of biocatalysis, adaptation to flow chemistry. Challenge: Developing economically viable and environmentally friendly processes for large-scale production. |

Q & A

Q. Table 1: Comparative Synthesis Conditions

MethodReagents/ConditionsYield (Analogous Compounds)Reference
Nucleophilic displacement2-Chlorocyclohexanol, imidazole, K₂CO₃, DMF, 80°C~70–85% (estimated)
CondensationAmino alcohol, aldehyde, NH₄OAc, MeOH, refluxUp to 88% (for indole derivatives)

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Control temperature to avoid side reactions (e.g., ring-opening of cyclohexanol).

Advanced: How can researchers resolve contradictions in reported biological activities of imidazole-containing cyclohexanol derivatives?

Answer:
Discrepancies in biological data often arise from structural variations, assay conditions, or impurities. Methodological strategies include:

  • Comparative assays : Test the compound alongside structurally similar analogs (e.g., 2-(1H-imidazol-1-yl)ethanol or 2-Ethoxycyclohexan-1-ol ) under standardized conditions.
  • Meta-analysis : Conduct systematic literature reviews using databases like PubMed and Scopus to identify trends or outliers .
  • Collaborative validation : Share samples with independent labs to verify activity, as suggested in ’s recommendation to contact experts .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:
A multi-technique approach is critical:

  • 1H/13C NMR : Confirm molecular structure by matching peaks to predicted shifts (e.g., imidazole protons at δ 7.5–8.5 ppm and cyclohexanol hydroxyl at δ 1.5–2.5 ppm). Compare with PubChem data for related compounds .
  • X-ray crystallography : Resolve stereochemistry and intramolecular interactions, as demonstrated for chiral imidazole derivatives .
  • Mass spectrometry (HRMS) : Validate molecular formula (C₉H₁₂N₂O) via exact mass analysis.

Q. Workflow :

Purify the compound via column chromatography (hexane:ethyl acetate gradients) .

Acquire NMR and HRMS data.

For absolute configuration, perform X-ray analysis .

Advanced: What computational strategies predict the interaction of this compound with biological targets?

Answer:

  • Molecular docking : Use crystal structures (e.g., PDB: 2OL ) to model binding to enzymes or receptors. Software like AutoDock Vina can simulate interactions with the imidazole ring and hydroxyl group.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, guided by theoretical frameworks in .
  • MD simulations : Study conformational stability in aqueous environments, leveraging data from similar compounds like 2-(1H-imidazol-1-yl)ethanol .

Basic: What are the key physicochemical properties influencing the reactivity of this compound?

Answer:

  • Hydroxyl group : Participates in hydrogen bonding and acid-base reactions (pKa ~10–12) .
  • Imidazole ring : Acts as a weak base (pKa ~6.95) and coordinates with metal ions .
  • Cyclohexane ring : Confers stereochemical complexity; axial vs. equatorial substituents affect reactivity .

Q. Table 2: Key Properties

PropertyValue/BehaviorImpact on Reactivity
SolubilityModerate in polar solventsEnhances bioavailability
LogP~1.2 (estimated)Affects membrane permeability
Melting Point209–211°C (analogous compounds)Indicates crystalline purity

Advanced: How can researchers optimize enantioselective synthesis of this compound?

Answer:

  • Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) to induce asymmetry during imidazole coupling, inspired by chiral imidazolium syntheses .
  • Kinetic resolution : Separate enantiomers via chiral stationary phases (e.g., Chiralpak AD-H) .
  • Theoretical modeling : Apply density functional theory (DFT) to predict transition states, aligning with ’s emphasis on integrating theory and experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.